(1-But-3-ynyl)pyrrolidine-2,5-dione
Overview
Description
Scientific Research Applications
Anticonvulsant Properties
1-But-3-ynylpyrrolidine-2,5-dione derivatives have been investigated for their potential as anticonvulsant agents. Studies have synthesized and evaluated a range of these compounds, finding some with promising results. For instance, one study identified N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione as a compound with significant anticonvulsant activity, surpassing even some established antiepileptic drugs (Rybka et al., 2017).
Vibrational Analysis and Electronic Structure
The vibrational and electronic structures of certain pyrrolidine-2,5-dione derivatives have been analyzed computationally. This analysis provides insights into the tautomeric forms and molecular structures of these compounds, contributing to understanding their potential as antioxidants (Boobalan et al., 2014).
Synthesis and Conversion Studies
There has been significant research into the synthesis and conversion of pyrrolidine-2,5-dione derivatives. For example, one study focused on converting 3,4-dihydroxypyrrolidine-2,5-dione to maleimide, a transformation relevant in organic synthesis and drug development (Yan et al., 2018).
Antibacterial and Antifungal Properties
Certain pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their antibacterial, antifungal, and even antimalarial properties. This research highlights the potential of these compounds in treating a variety of infections (Haddad et al., 2015).
Vasorelaxant Activity
Some derivatives have been studied for their vasodilation properties. These studies have not only synthesized these compounds but also characterized their structural and functional properties, illustrating their potential in medical applications related to blood vessel dilation (Shalaby et al., 2016).
Properties
IUPAC Name |
1-but-3-ynylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h1H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKVRXMDTPYHHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C(=O)CCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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